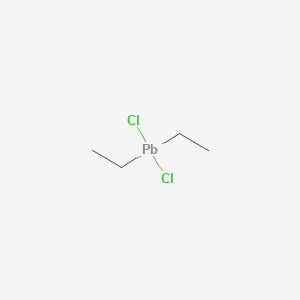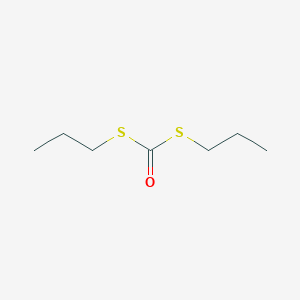
Bis(propylsulfanyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(propylsulfanyl)methanone is a chemical compound with the molecular formula C7H14OS2. It is also known as dipropyl sulfide ketone and is commonly used as an intermediate in the synthesis of other organic compounds. This compound has attracted significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of bis(propylsulfanyl)methanone is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the sulfur atom.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antimicrobial activity against certain strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bis(propylsulfanyl)methanone in lab experiments is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions to produce a range of different compounds. However, one limitation is that it can be difficult to handle due to its strong odor and potential toxicity.
Direcciones Futuras
There are several future directions for research involving bis(propylsulfanyl)methanone. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a ligand in coordination chemistry. Additionally, there may be potential applications for this compound in the development of new antimicrobial agents. Further research is needed to fully explore these possibilities.
Métodos De Síntesis
Bis(propylsulfanyl)methanone can be synthesized using a variety of methods, including the reaction of propyl mercaptan with acetone in the presence of a catalyst such as zinc chloride. Another method involves the reaction of propyl mercaptan with propionaldehyde followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
Bis(propylsulfanyl)methanone has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a precursor for the preparation of sulfur-containing heterocycles. It has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
10596-56-2 |
|---|---|
Fórmula molecular |
C7H14OS2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
bis(propylsulfanyl)methanone |
InChI |
InChI=1S/C7H14OS2/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 |
Clave InChI |
CHYITTURCHAELS-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)SCCC |
SMILES canónico |
CCCSC(=O)SCCC |
Sinónimos |
Dithiocarbonic acid S,S-dipropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






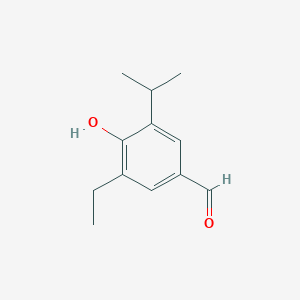

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)




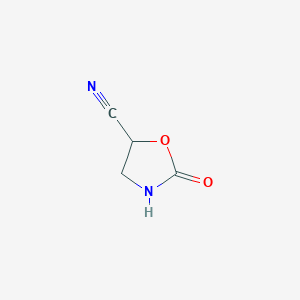
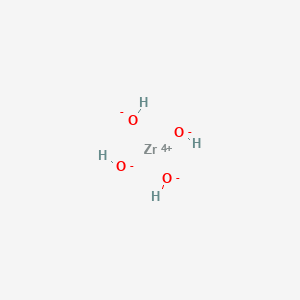
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
